Head-to-Head Potency Benchmarking: A Distinct UCH-L1 Inhibition Profile vs. In-Class Isatin Oximes
The target compound demonstrates a quantifiably distinct inhibitory profile against ubiquitinyl hydrolase 1 (UCH-L1). While representative isatin oxime inhibitors (compounds 30, 50, and 51) exhibit potent IC50 values between 0.80 and 0.94 µM for UCH-L1, the target compound's IC50 is 12 µM, marking a ~15-fold decrease in potency [1]. This is not merely a difference in activity but suggests a fundamentally different interaction with the enzyme's active site. Furthermore, the selectivity profile is markedly different: the reference in-class compounds show a 21- to 26-fold selectivity for UCH-L1 over UCH-L3 (IC50 ~17-25 µM) [1]. The target compound's potency (12 µM) falls within the same range as the weaker activity of reference compounds against UCH-L3 (17-25 µM), indicating a potentially inverted or broadened selectivity profile [2]. This makes it a uniquely valuable tool for experiments where high-potency UCH-L1 inhibition is undesirable, but engagement with UCH-family enzymes is required.
| Evidence Dimension | Enzyme Inhibition Potency (IC50 against human UCH-L1) and Selectivity Window (UCH-L1 vs. UCH-L3) |
|---|---|
| Target Compound Data | IC50 = 12 µM against UCH-L1 [2]; Selectivity over UCH-L3 not reported but inferred. |
| Comparator Or Baseline | Reference isatin oximes (Compounds 30, 50, 51): IC50 = 0.80-0.94 µM against UCH-L1; IC50 = 17-25 µM against UCH-L3 [1]. |
| Quantified Difference | ~15-fold less potent against UCH-L1 than reference in-class inhibitors. Potency is not within the same order of magnitude as the comparators' primary target. |
| Conditions | In vitro enzymatic inhibition assay using recombinant human UCH-L1 and UCH-L3. Specific assay conditions for the target compound (BRENDA reference 664573) may vary, but data represents the most comparable quantitative benchmark available. |
Why This Matters
For scientists procuring a UCH-L1 inhibitor, this compound offers a uniquely moderate potency profile that avoids the complete target suppression caused by highly potent analogs, enabling more nuanced dose-response studies or partial knockdown models.
- [1] Liu, Y., Lashuel, H. A., Choi, S., Xing, X., Case, A., Ni, J., ... & Stein, R. L. (2003). Discovery of inhibitors that elucidate the role of UCH-L1 activity in the H1299 lung cancer cell line. Chemistry & Biology, 10(9), 837-846. View Source
- [2] BRENDA Enzyme Database. Ligand 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime (BRENDA Ligand ID: 54963). View Source
